molecular formula C20H24N2O3S B2959729 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide CAS No. 946222-20-4

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide

Cat. No.: B2959729
CAS No.: 946222-20-4
M. Wt: 372.48
InChI Key: WXRVCQSFGBWTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core modified at the 1-position with a benzenesulfonyl group and at the 7-position with a 2,2-dimethylpropanamide moiety. The benzenesulfonyl group enhances electrophilicity and stability, while the bulky 2,2-dimethylpropanamide substituent likely influences steric interactions in biological systems . This compound is synthesized via nucleophilic substitution reactions, where benzenesulfonyl chloride reacts with a THQ precursor in the presence of pyridine and DMAP as a catalyst, followed by purification via column chromatography .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-12-11-15-8-7-13-22(18(15)14-16)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRVCQSFGBWTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide typically involves the following steps:

    N-Sulfonylation: The initial step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide.

    Cyclization: The next step involves the cyclization of the intermediate to form the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations at the THQ Core

N-Substituent Modifications
  • Compound 14d (): Features a butyryl group and naphthalenylmethyl substituent at the 1- and 6-positions, respectively.
  • CAS 946382-04-3 () : Substituted with 4-fluorobenzenesulfonyl and 2,6-dimethoxybenzamide. Fluorination enhances metabolic stability, and methoxy groups improve solubility but may reduce receptor affinity due to steric hindrance .
C-7 Position Modifications
  • Target Compound : The 2,2-dimethylpropanamide group offers steric bulk, which may limit rotational freedom and stabilize interactions with hydrophobic protein pockets.
  • IIIa (): At the 7-position, a 5-chloro-8-hydroxyquinolinyl group is present. The chlorine atom increases electronegativity, while the hydroxyl group enables hydrogen bonding, making IIIa more polar than the target compound .

Pharmacological and Physicochemical Properties

Compound Core Structure N-Substituent C-7 Substituent LogP* Key Biological Activity Reference
Target Compound THQ Benzenesulfonyl 2,2-Dimethylpropanamide ~3.2 Not reported
14d () THQ Butyryl/Naphthalenyl 2-Methylpropane-2-sulfamide ~4.5 MOR agonist (EC₅₀ = 12 nM)
IIIa () Quinoline Benzenesulfonamide 4-Methoxystyryl/5-Cl/8-OH ~2.8 Anticancer (IC₅₀ = 1.7 μM)
CAS 946382-04-3 THQ 4-Fluorobenzenesulfonyl 2,6-Dimethoxybenzamide ~3.0 Not reported

*LogP values estimated via computational modeling.

Key Findings :

  • Lipophilicity : Compound 14d’s high LogP (~4.5) correlates with enhanced CNS penetration, critical for MOR-targeting drugs .
  • Polarity: IIIa’s lower LogP (~2.8) and hydroxyl group suggest better aqueous solubility, advantageous for intravenous administration .
  • Electronic Effects: Fluorination in CAS 946382-04-3 may reduce oxidative metabolism, extending half-life compared to the non-fluorinated target compound .

Stereochemical Considerations

  • N-(1,2,3,4-THQ-4-yl)pyrrolidin-2-one (): Exhibits cis-trans diastereomerism due to the pyrrolidinone ring. This variability can lead to divergent biological activities, unlike the rigid THQ core of the target compound .

Patent-Based Analogues ()

Examples 1 and 24 in the patent feature benzothiazole and pyridopyridazine substituents, respectively.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamides and incorporates a tetrahydroquinoline moiety, which is known for various pharmacological properties.

Chemical Structure and Properties

The compound's structure consists of a tetrahydroquinoline core linked to a benzenesulfonyl group and a dimethylpropanamide moiety. The presence of the sulfonamide group suggests potential antibacterial properties, while the tetrahydroquinoline framework may enhance its pharmacological effects.

  • Molecular Formula : C22H26N2O3S
  • Molecular Weight : 398.52 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can bind to enzymes and proteins, modulating their activity. For instance:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • DNA Interaction : The quinoline ring can intercalate with DNA or interact with proteins, affecting their function.

Biological Activity Overview

The compound has been investigated for various biological activities:

Activity Description
AntimicrobialExhibits inhibitory effects on bacterial growth due to enzyme inhibition.
AnticancerPotential to inhibit cancer cell proliferation through modulation of signaling pathways.
Enzyme InhibitionBinds selectively to specific enzymes, affecting their catalytic activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same structural family:

  • Antimicrobial Studies : Research has shown that similar sulfonamide compounds exhibit significant antibacterial activity against various strains of bacteria. For example, N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : A study on tetrahydroquinoline derivatives indicated that these compounds could induce apoptosis in cancer cells by activating specific apoptotic pathways. The presence of the benzenesulfonyl group enhances this effect by improving solubility and bioavailability.
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound with carbonic anhydrase isozymes revealed competitive inhibition mechanisms that could be leveraged for therapeutic applications in conditions like glaucoma and cancer.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineLacks additional functional groupsBasic antimicrobial activity
N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolineContains phenyl instead of benzenesulfonylBroader spectrum of antimicrobial effects
N-(benzenesulfonyl)-4-fluorobenzamideIncorporates a fluorobenzene moietyEnhanced anticancer properties

Q & A

Q. What synthetic strategies are effective for constructing the tetrahydroquinoline core in this compound?

The tetrahydroquinoline scaffold can be synthesized via cyclization reactions using precursors such as substituted anilines and carbonyl compounds. For example, reductive amination or Pictet-Spengler reactions are commonly employed. Key steps include:

  • Cyclization : Use of LiAlH₄ in tetrahydrofuran (THF) to reduce intermediates and form the tetrahydroquinoline ring .
  • Sulfonylation : Introduction of the benzenesulfonyl group via reaction with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography (e.g., silica gel with 10% MeOH/CH₂Cl₂) to isolate the product .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing tetrahydroquinoline protons at δ 1.5–3.0 ppm and benzenesulfonyl aromatic signals at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the propanamide moiety) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related tetrahydroquinoline derivatives .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme Inhibition : Radioactive assays for nitric oxide synthase (NOS) isoforms (e.g., recombinant human iNOS, eNOS, or nNOS expressed in Sf9 cells) .
  • Anti-inflammatory Activity : Measurement of NO production in LPS-stimulated RAW 264.7 macrophages .
  • ROR Nuclear Receptor Modulation : IC₅₀ determination using luciferase reporter assays for RORα/γ inverse agonism .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields of N-substituted tetrahydroquinoline derivatives?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Temperature Control : Low temperatures (0–5°C) during sulfonylation reduce side reactions .
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps .
  • Workup Strategies : Acid-base extraction (e.g., HCl/NaOH) removes unreacted reagents, improving purity .

Q. How do stereochemical considerations impact synthesis and biological activity?

  • Diastereomer Formation : The imino Diels-Alder cycloaddition favors endo-adducts with equatorial substituents at C-2 and C-4, confirmed by NOESY NMR .
  • Biological Selectivity : Stereochemistry at the tetrahydroquinoline nitrogen influences RORγ inverse agonism (e.g., IC₅₀ values vary by >10-fold between enantiomers) .
  • Resolution Methods : Chiral HPLC or enzymatic resolution can separate enantiomers for structure-activity studies .

Q. What computational methods aid in designing selective enzyme inhibitors?

  • Molecular Docking : Predicts binding poses of the propanamide moiety in enzyme active sites (e.g., nNOS vs. eNOS selectivity) .
  • QSAR Modeling : Correlates substituent electronic properties (Hammett σ values) with RORγ IC₅₀ data .
  • Free Energy Perturbation (FEP) : Simulates the impact of methyl vs. bulkier groups on binding affinity .

Q. How are data contradictions in biological activity resolved across assay systems?

  • Orthogonal Assays : Validate RORγ inhibition using both luciferase reporter assays and coactivator recruitment assays .
  • Metabolic Stability Testing : Rule out false negatives due to rapid hepatic clearance using microsomal assays .
  • Crystallographic Validation : Resolve discrepancies in IC₅₀ values by comparing ligand-bound crystal structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.